1,3-Olein-2-Lignocerin

Description

Properties

IUPAC Name |

1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl tetracosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H118O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-32-33-36-39-42-45-48-51-54-57-63(66)69-60(58-67-61(64)55-52-49-46-43-40-37-34-26-23-20-17-14-11-8-5-2)59-68-62(65)56-53-50-47-44-41-38-35-27-24-21-18-15-12-9-6-3/h26-27,34-35,60H,4-25,28-33,36-59H2,1-3H3/b34-26-,35-27- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJSPZUBFWYCCY-NNBGLWHGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H118O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

971.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(18:1(9Z)/24:0/18:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0049821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,3-Olein-2-Lignocerin

For Researchers, Scientists, and Drug Development Professionals

Abstract

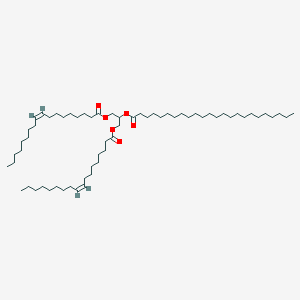

1,3-Olein-2-Lignocerin, also known as 1,3-Dioleoyl-2-Lignoceroyl Glycerol, is a structured triacylglycerol (TAG) with the molecular formula C63H118O6 and a molecular weight of 971.61 g/mol .[1] Its structure consists of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and a lignoceric acid molecule at the sn-2 position. This specific arrangement of fatty acids classifies it as a structured lipid, a class of compounds of significant interest in the food, pharmaceutical, and cosmetic industries. The precise positioning of the fatty acids can influence the physical, chemical, and biological properties of the TAG, making its controlled synthesis and thorough characterization crucial for research and development. This guide provides a comprehensive overview of the prospective synthesis pathways and detailed characterization methodologies for this compound, drawing upon established techniques for analogous structured triglycerides.

Synthesis Pathways

The synthesis of structured triglycerides with high regioselectivity is most effectively achieved through enzymatic methods.[2] Chemical synthesis often leads to a random distribution of fatty acids on the glycerol backbone. The primary enzymatic strategies for synthesizing this compound would involve either a one-step or a two-step approach, utilizing a 1,3-specific lipase.

One-Step Enzymatic Acidolysis

This method involves the direct enzymatic exchange of fatty acids at the sn-1 and sn-3 positions of a starting triacylglycerol with an excess of another fatty acid. For the synthesis of this compound, trilignocerin could be used as the starting material and reacted with an excess of oleic acid in the presence of a 1,3-specific lipase.

Reaction Scheme:

Trilignocerin + 2 Oleic Acid ---(1,3-specific lipase)--> this compound + 2 Lignoceric Acid

Alternatively, a more readily available starting material like triolein could be subjected to acidolysis with lignoceric acid, although this would require careful control of reaction conditions to favor the incorporation of a single lignoceric acid molecule at the sn-2 position, which is less straightforward with a 1,3-specific lipase.

Two-Step Chemoenzymatic Synthesis

This approach offers greater control over the final structure. It involves the enzymatic synthesis of a 2-monoacylglycerol intermediate, which is then chemically acylated at the sn-1 and sn-3 positions.

Step 1: Enzymatic Synthesis of 2-Lignoceroyl-glycerol (2-Monolignocerin)

Trilignocerin is subjected to alcoholysis with a short-chain alcohol (e.g., ethanol) in the presence of a 1,3-specific lipase. The lipase selectively hydrolyzes the ester bonds at the sn-1 and sn-3 positions, yielding 2-monolignocerin.

Reaction Scheme:

Trilignocerin + 2 Ethanol ---(1,3-specific lipase)--> 2-Lignoceroyl-glycerol + 2 Ethyl Lignocerate

Step 2: Chemical Acylation of 2-Lignoceroyl-glycerol

The purified 2-monolignocerin is then chemically acylated with an excess of oleic acid or its activated form (e.g., oleoyl chloride) to form this compound.

Reaction Scheme:

2-Lignoceroyl-glycerol + 2 Oleic Acid ---(Chemical Catalyst/Dehydrating Agent)--> this compound + 2 H2O

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its structure, purity, and physicochemical properties. This involves a combination of chromatographic, spectroscopic, and thermal analysis techniques.

Chromatographic Analysis

2.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is a primary tool for assessing the purity of the synthesized triglyceride and quantifying the components of the reaction mixture.[3] A reverse-phase C18 column is typically used with a gradient elution of solvents like acetonitrile and isopropanol.[3]

2.1.2. Gas Chromatography (GC)

GC is used to determine the fatty acid composition of the synthesized triglyceride. The sample is first transesterified to fatty acid methyl esters (FAMEs), which are then analyzed by GC with a Flame Ionization Detector (FID). This analysis confirms the presence and ratio of oleic and lignoceric acids.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are powerful non-destructive techniques for structural elucidation.

-

¹H NMR: Provides information on the protons of the glycerol backbone and the fatty acyl chains. The signals for the protons at the sn-1, sn-2, and sn-3 positions of the glycerol backbone are distinct and can confirm the positional distribution of the fatty acids.[4][5]

-

¹³C NMR: Offers detailed information on the carbon skeleton, including the carbonyl carbons of the ester linkages and the carbons of the glycerol backbone, further confirming the regiospecificity of the fatty acids.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the triglyceride, which helps in confirming its identity and the structure of its constituent fatty acids.[8]

-

Electrospray Ionization (ESI-MS/MS): This technique can be used to determine the regiospecific distribution of fatty acids within the triacylglycerol.[6]

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) MS: This high-energy collision-induced dissociation method can provide detailed structural information, including the positions of the fatty acids.[8]

Thermal Analysis

2.4.1. Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of the triglyceride, such as its melting and crystallization behavior.[9][10] This information is crucial for applications where the physical state of the lipid is important.

2.4.2. Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and decomposition profile of the compound.[11]

Data Presentation

Quantitative data from the characterization experiments should be summarized in tables for clarity and comparison.

Table 1: Chromatographic Purity and Fatty Acid Composition

| Parameter | Method | Result |

| Purity | HPLC-ELSD/MS | >99% |

| Oleic Acid Content | GC-FID | ~66 mole % |

| Lignoceric Acid Content | GC-FID | ~33 mole % |

Table 2: Key NMR Chemical Shifts (Expected)

| Nucleus | Position | Expected Chemical Shift (ppm) |

| ¹H | sn-1,3 CH₂ | ~4.1-4.3 |

| ¹H | sn-2 CH | ~5.2 |

| ¹³C | sn-1,3 C=O | ~173 |

| ¹³C | sn-2 C=O | ~172 |

| ¹³C | sn-1,3 CH₂ | ~62 |

| ¹³C | sn-2 CH | ~70 |

Table 3: Thermal Properties

| Parameter | Method | Value |

| Melting Point | DSC | TBD (°C) |

| Enthalpy of Fusion | DSC | TBD (J/g) |

| Decomposition Temperature | TGA | TBD (°C) |

Experimental Protocols

Protocol for One-Step Enzymatic Acidolysis

-

Reaction Setup: In a round-bottom flask, combine trilignocerin and oleic acid in a molar ratio of 1:3. For a solvent-free system, proceed directly. For a solvent-based system, add an appropriate solvent like n-hexane.

-

Enzymatic Reaction: Add an immobilized 1,3-specific lipase (e.g., Lipozyme RM IM), typically 5-10% by weight of the total substrates.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60-70°C) with continuous stirring for a specified duration (e.g., 8-24 hours). Monitor the reaction progress by TLC or HPLC.

-

Enzyme Removal: After the reaction, remove the immobilized enzyme by filtration.

-

Purification: Remove the solvent (if used) under reduced pressure. The product mixture can be purified by column chromatography on silica gel to isolate this compound.

Protocol for HPLC Analysis

-

Sample Preparation: Dissolve a known amount of the purified product in a suitable solvent (e.g., hexane or isopropanol).

-

HPLC System: Use an HPLC system equipped with a C18 reverse-phase column and an ELSD or MS detector.

-

Mobile Phase: Employ a gradient elution program with a mobile phase consisting of solvents like acetonitrile and isopropanol.

-

Analysis: Inject the sample and analyze the chromatogram to determine the purity and identify the components based on their retention times and mass spectra (if using MS).

Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified triglyceride in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Interpretation: Process the spectra (Fourier transformation, phasing, baseline correction) and interpret the chemical shifts, coupling constants, and integration values to confirm the structure.

Visualizations

Caption: Proposed enzymatic synthesis pathways for this compound.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. larodan.com [larodan.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1 3-DISTEAROYL-2-OLEOYLGLYCEROL(2846-04-0) 1H NMR spectrum [chemicalbook.com]

- 6. aocs.org [aocs.org]

- 7. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Analysis of Triacylglycerols by Using a MALDI-TOF/TOF System with Monoisotopic Precursor Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties [mdpi.com]

- 11. publications.aston.ac.uk [publications.aston.ac.uk]

A Comprehensive Technical Guide to 1,3-Dioleoyl-2-lignoceroyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1,3-Dioleoyl-2-lignoceroyl glycerol, a mixed-acid triglyceride. Given the limited availability of experimental data for this specific lipid, this document combines reported information with data extrapolated from related compounds and general principles of lipid chemistry to offer a thorough resource.

Nomenclature and Chemical Identity

1,3-Dioleoyl-2-lignoceroyl glycerol is a triacylglycerol molecule with a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one lignoceric acid molecule at the sn-2 position.

-

Systematic (IUPAC) Name: Based on the descriptive name, the systematic IUPAC name is (9Z,9'Z)-2-[(tetracosanoyl)oxy]propane-1,3-diyl bis(octadec-9-enoate).

-

CAS Number: 869989-78-6[1]

-

Alternative Names: tetracosanoic acid, 2-[[(9z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester, 1,3-olein-2-lignocerin, TG(18:1/24:0/18:1)[1]

The structural relationship of its components is illustrated in the diagram below.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 1,3-Olein-2-Lignocerin

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Olein-2-Lignocerin, a mixed-acid triacylglycerol (TAG), is a lipid of significant interest due to its unique structure, comprising two unsaturated oleic acid chains and one very-long-chain saturated lignoceric acid. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon data from analogous triglycerides to predict its behavior. Detailed experimental protocols for its characterization, including chromatographic and thermal analysis techniques, are presented. Furthermore, potential biological roles and its involvement in metabolic pathways are discussed, offering a foundational resource for researchers in lipidomics, drug delivery, and nutritional science.

Introduction

Triacylglycerols are the primary constituents of fats and oils, serving as crucial energy storage molecules in biological systems.[1] The specific arrangement of fatty acid chains on the glycerol backbone dictates the physicochemical properties and biological functions of a given TAG. This compound (also known as 1,3-Dioleoyl-2-lignoceroyl-glycerol) is a mixed triacylglycerol with the CAS number 869989-78-6. Its structure, featuring two monounsaturated C18 oleic acid moieties at the sn-1 and sn-3 positions and a saturated C24 lignoceric acid moiety at the sn-2 position, suggests unique properties that may have implications for various research and development applications. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from related long-chain and mixed-acid triglycerides to provide a robust predictive profile.

Physicochemical Properties

The physical and chemical characteristics of this compound are largely determined by its high molecular weight and the presence of both unsaturated and very-long-chain saturated fatty acids.

General Properties

| Property | Value/Description | Source |

| Molecular Formula | C63H118O6 | N/A |

| Molecular Weight | 971.61 g/mol | N/A |

| Physical State | Solid at room temperature | N/A |

| Purity | >99% (commercially available) | N/A |

Predicted Physical Properties

The melting point of triglycerides is influenced by the chain length and degree of unsaturation of their constituent fatty acids. Saturated fatty acids, like lignoceric acid, lead to higher melting points due to more efficient packing of the acyl chains.[2] Conversely, the cis-double bonds in oleic acid introduce kinks, disrupting this packing and lowering the melting point.[3] Given the presence of a very-long-chain saturated fatty acid, the melting point of this compound is expected to be relatively high for a triglyceride containing unsaturated fatty acids.

The boiling point of such a high-molecular-weight triglyceride is expected to be very high and decomposition would likely occur before boiling at atmospheric pressure.

The solubility of triglycerides is generally low in polar solvents like water and higher in non-polar organic solvents.[4] The long hydrocarbon chains of oleic and lignoceric acid make this compound a highly non-polar molecule. Its solubility is predicted to be negligible in water but significant in solvents like hexane, chloroform, and diethyl ether. The solubility in partially polar solvents like ethanol would be limited.[5]

| Property | Predicted Value/Behavior | Rationale |

| Melting Point | Moderately high for a mixed-acid TAG containing oleic acid. | The presence of the C24 saturated lignoceric acid will significantly increase the melting point compared to triolein. The two oleic acid chains will lower it compared to a fully saturated C24 triglyceride. |

| Boiling Point | Very high; likely to decompose before boiling. | High molecular weight and strong intermolecular van der Waals forces. |

| Solubility | Insoluble in water. Soluble in non-polar organic solvents (e.g., hexane, chloroform). Sparingly soluble in polar organic solvents (e.g., ethanol). | The long, non-polar fatty acid chains dominate the molecule's character, making it hydrophobic. |

| Density | Less than 1 g/cm³ | Typical for long-chain triglycerides.[1] |

Experimental Protocols for Characterization

A combination of chromatographic and thermal analysis techniques is essential for the comprehensive characterization of this compound.

Chromatographic Analysis: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the separation and identification of individual triglyceride species.[6][7]

Objective: To separate this compound from a complex lipid mixture and confirm its molecular weight and fatty acid composition.

Methodology:

-

Sample Preparation: Dissolve the lipid sample in a suitable organic solvent, such as a mixture of isopropanol and hexane.

-

HPLC System:

-

Column: A reverse-phase C18 column is typically used for triglyceride separation.

-

Mobile Phase: A gradient elution system is often employed, starting with a more polar mobile phase (e.g., acetonitrile/methanol) and gradually increasing the proportion of a less polar solvent (e.g., isopropanol or dichloromethane).[6]

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

-

-

Mass Spectrometry (MS) System:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for triglycerides.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used to determine the mass-to-charge ratio (m/z) of the intact molecule and its fragments.

-

Data Analysis: The molecular ion peak ([M+NH4]+ or [M+Na]+) will confirm the molecular weight. Fragmentation patterns (e.g., neutral loss of fatty acids) can be used to identify the constituent oleic and lignoceric acids.[8]

-

Workflow for HPLC-MS Analysis of this compound:

Caption: Workflow for the characterization of this compound using HPLC-MS.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting and crystallization behavior of fats and oils, providing information on their polymorphic forms.[9][10]

Objective: To determine the melting point and thermal transitions of this compound.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the purified triglyceride (typically 5-10 mg) into an aluminum DSC pan.

-

DSC Instrument Setup:

-

An empty, hermetically sealed pan is used as a reference.

-

The instrument is calibrated using standards with known melting points (e.g., indium).

-

-

Thermal Program:

-

The sample is first cooled to a low temperature (e.g., -50°C) to ensure complete crystallization.

-

The temperature is then increased at a controlled rate (e.g., 5-10°C/min).

-

The heat flow to the sample is measured as a function of temperature.

-

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting transitions. The peak temperature is taken as the melting point. The presence of multiple peaks can indicate polymorphism.

Expected DSC Thermogram Features for this compound:

Caption: A representative DSC thermogram showing a melting peak for a triglyceride.

Biological Role and Signaling Pathways

While the specific biological functions of this compound have not been extensively studied, its role can be inferred from the general functions of triglycerides and their constituent fatty acids.

Energy Storage

Triglycerides are the primary form of energy storage in animals.[1] The long hydrocarbon chains of oleic and lignoceric acids can be oxidized to produce large amounts of ATP. The presence of the very-long-chain lignoceric acid suggests that this molecule could be a particularly dense form of energy storage.

Involvement in Signaling Pathways

Triglycerides themselves are not typically considered signaling molecules. However, their metabolic intermediates, particularly diacylglycerols (DAGs), are crucial second messengers in a variety of signaling cascades.[11] The hydrolysis of this compound by lipases would yield 1,2- or 2,3-dioleoyl-glycerol and lignoceric acid, or 1-oleoyl-2-lignoceroyl-glycerol and oleic acid. The resulting DAGs can activate protein kinase C (PKC), a key enzyme in pathways regulating cell growth, differentiation, and apoptosis.

Simplified Triglyceride Metabolism and DAG Signaling:

Caption: Simplified pathway showing the hydrolysis of a triacylglycerol to diacylglycerol, which can then activate protein kinase C.

Conclusion

This compound is a unique mixed-acid triglyceride with predicted physicochemical properties that are influenced by its combination of unsaturated and very-long-chain saturated fatty acids. While direct experimental data is limited, this guide provides a framework for its characterization using established analytical techniques and offers insights into its potential biological roles. Further research into this and similar complex triglycerides will undoubtedly contribute to a deeper understanding of lipid metabolism and its implications for health and disease, as well as open new avenues for the development of novel drug delivery systems and specialized nutritional products.

References

- 1. Triglyceride - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. quora.com [quora.com]

- 5. DSpace [dr.lib.iastate.edu]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lipid signaling - Wikipedia [en.wikipedia.org]

"1,3-Olein-2-Lignocerin" in food science and nutrition

An In-depth Technical Guide to 1,3-Olein-2-Lignocerin in Food Science and Nutrition

Disclaimer: Scientific literature specifically detailing the food science and nutritional aspects of this compound is scarce. This guide leverages available chemical data for this compound and draws heavily on the extensive research conducted on a structurally analogous compound, 1,3-dioleoyl-2-palmitoylglycerol (OPO), to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. OPO is a well-studied structured triglyceride used in infant formula and serves as a valuable model for understanding the potential properties and applications of similar molecules.

Introduction

This compound is a structured triacylglycerol (TAG) characterized by a glycerol backbone esterified with oleic acid at the sn-1 and sn-3 positions and lignoceric acid at the sn-2 position. Structured lipids, such as this one, are of significant interest in food science and nutrition due to the potential for tailored physical properties and specific physiological effects based on the identity and positional distribution of their constituent fatty acids. The presence of a very-long-chain saturated fatty acid (VLCFA), lignoceric acid, at the sn-2 position and monounsaturated oleic acid at the external positions suggests unique metabolic and functional characteristics.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following tables summarize its known chemical identifiers and provide a comparative overview of the physicochemical properties of its constituent fatty acids and the analogous compound OPO.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 869989-78-6 |

| Molecular Formula | C₆₃H₁₁₈O₆ |

| Molecular Weight | 971.61 g/mol |

| Lipid Number | TG (18:1/24:0/18:1) |

Table 2: Physicochemical Properties of Constituent Fatty Acids and OPO

| Property | Oleic Acid (18:1) | Lignoceric Acid (24:0) | 1,3-Dioleoyl-2-palmitoylglycerol (OPO) |

| Molecular Formula | C₁₈H₃₄O₂ | C₂₄H₄₈O₂ | C₅₅H₁₀₂O₆ |

| Molecular Weight | 282.47 g/mol | 368.64 g/mol | 859.39 g/mol |

| Melting Point | 13-14 °C | 84.2 °C | 19 °C |

| Boiling Point | 360 °C | - | 802.2 °C (predicted) |

| Physical State at Room Temp. | Liquid | Solid | Semi-solid/Oil |

Potential Applications in Food Science and Nutrition

Based on the structure of this compound and research on similar structured lipids like OPO, potential applications include:

-

Infant Formula: OPO is a key component in human milk fat substitutes, designed to mimic the fatty acid profile and structure of human milk fat, which has been shown to improve fatty acid and calcium absorption and promote gut health in infants.[1][2][3] The specific positioning of fatty acids in OPO is crucial for these benefits.[4]

-

Functional Foods and Nutraceuticals: Structured lipids can be designed to deliver specific fatty acids for targeted health benefits. The combination of oleic acid, known for its cardiovascular benefits, and lignoceric acid, a component of brain lipids, could be explored for applications in adult nutrition.

-

Emulsion Stabilization: The composition of triglycerides influences the stability of food emulsions. Studies on OPO have shown its potential to form stable emulsions, a desirable characteristic in many food products.[5]

Experimental Protocols

Synthesis of Structured Triglycerides via Enzymatic Interesterification

Enzymatic interesterification is a widely used method for producing structured lipids with high specificity and under mild conditions.[6][7][8][9]

Objective: To synthesize a structured triglyceride by exchanging fatty acids at the sn-1 and sn-3 positions of a starting triglyceride with a desired fatty acid using a sn-1,3 specific lipase.

Materials:

-

Starting triglyceride (e.g., tripalmitin for OPO synthesis)

-

Free fatty acid for incorporation (e.g., oleic acid)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM or Lipozyme TL IM)

-

Organic solvent (e.g., n-hexane, optional for solvent-based system)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Vacuum system

Protocol:

-

Substrate Preparation: Combine the starting triglyceride and the free fatty acid in a molar ratio of 1:2 to 1:6 in a round-bottom flask. For a solvent-free system, the reaction is performed on the neat substrates. For a solvent-based system, add an appropriate volume of n-hexane.

-

Enzymatic Reaction: Add the immobilized lipase, typically 5-15% by weight of the total substrates.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 50-65°C) with continuous stirring for a specified duration (e.g., 4-24 hours). A vacuum may be applied to remove any water produced during the reaction, which can shift the equilibrium towards synthesis.[10]

-

Enzyme Deactivation and Removal: Stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.

-

Product Purification: The product mixture, containing the desired structured lipid, unreacted substrates, and byproducts, is then purified. This can be achieved by techniques such as short-path distillation to remove free fatty acids, followed by crystallization or chromatographic methods for further purification.

Analysis of Structured Triglycerides by HPLC

High-performance liquid chromatography (HPLC) is a common method for the separation and quantification of triglyceride isomers.[11][12]

Objective: To quantify the concentration of a specific structured triglyceride in a lipid mixture.

Instrumentation:

-

HPLC system with a pump, autosampler, and column oven

-

Reversed-phase C18 column

-

Detector: Evaporative Light Scattering Detector (ELSD) or UV detector (at low wavelengths like 205 nm)

Mobile Phase: A non-aqueous mobile phase is typically used. For example, a gradient of acetonitrile and isopropanol.

Protocol:

-

Sample Preparation: Dissolve a known amount of the lipid sample in a suitable solvent (e.g., n-hexane or isopropanol).

-

Injection: Inject the sample onto the HPLC column.

-

Chromatographic Separation: Run the HPLC method with the defined mobile phase gradient and column temperature to separate the different triglyceride species.

-

Detection and Quantification: The eluting compounds are detected by ELSD or UV. Quantification is performed by comparing the peak area of the target compound to a calibration curve prepared with a pure standard. The limit of detection (LOD) and limit of quantification (LOQ) for OPO analysis using ELSD have been reported to be 0.1 µg and 0.3 µg on-column, respectively.[12]

In Vitro Digestion Model

In vitro digestion models are used to simulate the physiological processes of lipid digestion in the gastrointestinal tract.[13][14][15][16][17]

Objective: To assess the lipolysis of a structured triglyceride under simulated gastric and intestinal conditions.

Materials:

-

Simulated Gastric Fluid (SGF) containing pepsin

-

Simulated Intestinal Fluid (SIF) containing pancreatin and bile salts

-

pH-stat titrator

-

NaOH solution (e.g., 0.1 M) for titration

-

Water bath shaker maintained at 37°C

Protocol:

-

Gastric Phase:

-

Disperse the lipid sample in the SGF.

-

Adjust the pH to mimic gastric conditions (e.g., pH 3.0).

-

Incubate at 37°C with continuous agitation for a specified time (e.g., 1-2 hours).

-

-

Intestinal Phase:

-

Transfer the gastric chyme to a vessel containing SIF.

-

Adjust the pH to mimic intestinal conditions (e.g., pH 7.0).

-

Initiate the titration with NaOH using the pH-stat to maintain a constant pH. The consumption of NaOH is proportional to the amount of free fatty acids released.

-

Incubate at 37°C with continuous agitation for a specified time (e.g., 2 hours), continuously recording the volume of NaOH added.

-

-

Analysis: The rate and extent of lipolysis are calculated from the NaOH consumption curve. Aliquots can be taken at different time points to analyze the composition of fatty acids, mono-, di-, and triglycerides using chromatographic methods.

Metabolic Pathways and Signaling

The metabolic fate of this compound is determined by the digestion and absorption of its constituent fatty acids.

Digestion and Absorption

During digestion, pancreatic lipase, which is sn-1,3 specific, will hydrolyze the ester bonds at the outer positions of the glycerol backbone. This would release two molecules of free oleic acid and one molecule of 2-lignoceroyl-monoacylglycerol (2-LMG). These products, along with bile salts, form mixed micelles which are absorbed by the enterocytes of the small intestine. Inside the enterocytes, they are re-esterified to form new triglycerides, packaged into chylomicrons, and released into the lymphatic system.

References

- 1. Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. examine.com [examine.com]

- 3. Effects of Infant Formula Supplemented With Prebiotics and OPO on Infancy Fecal Microbiota: A Pilot Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipase-Catalyzed Synthesis of Structured Lipids at Laboratory Scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. Evaluation of enzymatic interesterification in structured triacylglycerols preparation: a concise review and prospect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. blogs.rsc.org [blogs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. gsconlinepress.com [gsconlinepress.com]

A Technical Guide to the Potential Cosmetic Applications of 1,3-Dioleoyl-2-lignoceroyl-glycerol (1,3-Olein-2-Lignocerin)

Abstract

This technical whitepaper explores the hypothesized cosmetic applications and underlying biochemical mechanisms of 1,3-Dioleoyl-2-lignoceroyl-glycerol, a specific triacylglycerol molecule. While direct clinical data for this compound is not publicly available, its unique structure, combining two units of the monounsaturated oleic acid with one unit of the very long-chain saturated lignoceric acid, suggests significant potential in dermatological and cosmetic formulations. This document synthesizes information on the roles of its constituent fatty acids and triglycerides in skin barrier function, hydration, and cellular signaling. We propose potential applications, detail relevant experimental protocols for substantiation, and present hypothetical data to illustrate expected outcomes.

Introduction: A Novel Triglyceride for Advanced Skincare

Triglycerides are fundamental components of cosmetic formulations, valued for their emollient and skin-replenishing properties.[1][2] They serve as a source of fatty acids that are critical for maintaining the integrity of the skin's permeability barrier.[3] The compound 1,3-Dioleoyl-2-lignoceroyl-glycerol, hereafter referred to as OLO-glycerol, is a specific triglyceride (CAS 869989-78-6) with a molecular formula of C63H118O6 and a molecular weight of 971.6 g/mol .[4] Its structure features lignoceric acid (C24:0), a very long-chain saturated fatty acid (VLCFA), at the sn-2 position, flanked by two oleic acid (C18:1) molecules at the sn-1 and sn-3 positions.

This unique asymmetrical structure suggests a multi-faceted role in skincare. Upon topical application, epidermal lipases are expected to hydrolyze OLO-glycerol, releasing its constituent fatty acids.[5][6]

-

Lignoceric Acid (C24:0): VLCFAs are essential precursors for the synthesis of specific ceramides (e.g., acylceramides) that are critical for the formation of the cornified lipid envelope and the overall structural integrity of the stratum corneum.[3][6]

-

Oleic Acid (C18:1): As a monounsaturated fatty acid, oleic acid is known for its emollient properties. It can also fluidize the lipid bilayers of the stratum corneum, potentially enhancing the penetration of other active ingredients.[7][8][9] However, an excess of free oleic acid can disrupt barrier function, making its delivery in a triglyceride form a potentially more controlled and beneficial approach.[10][11]

This guide will explore the theoretical mechanisms, potential applications, and evaluation methodologies for OLO-glycerol in cosmetic science.

Proposed Mechanism of Action

The primary proposed mechanism involves the enzymatic cleavage of OLO-glycerol in the epidermis and the subsequent integration of its fatty acid components into the skin's lipid metabolism pathways.

-

Topical Application & Penetration: The triglyceride is delivered to the stratum corneum within a formulation.

-

Enzymatic Hydrolysis: Lipases present in the stratum corneum and stratum granulosum hydrolyze the triglyceride, releasing free lignoceric acid, oleic acid, and glycerol.[5]

-

Metabolic Integration:

-

Lignoceric Acid: Utilized by keratinocytes for the synthesis of long-chain ceramides, directly contributing to the reinforcement of the skin barrier.

-

Oleic Acid: Incorporated into the intercellular lipid matrix, contributing to skin suppleness. It may also act as a signaling molecule, potentially influencing keratinocyte differentiation through pathways like Peroxisome Proliferator-Activated Receptors (PPARs).[12]

-

Glycerol: Acts as a natural humectant, increasing hydration in the stratum corneum.

-

Signaling Pathway Diagram

Caption: Proposed metabolic pathway of OLO-Glycerol in the epidermis.

Potential Cosmetic Applications

Based on its theoretical mechanism of action, OLO-glycerol could be a valuable ingredient in several types of cosmetic products:

-

Advanced Barrier Repair Formulas: For compromised or sensitive skin, the targeted delivery of lignoceric acid could aid in restoring the lamellar lipid structure of the stratum corneum.

-

Intensive Moisturizers for Dry Skin Conditions: The combination of a barrier-fortifying VLCFA and the humectant glycerol could provide both short-term and long-term hydration benefits.[13]

-

Anti-Aging and Mature Skin Products: By improving barrier function and skin suppleness, OLO-glycerol could help reduce the appearance of fine lines associated with dehydration and improve overall skin texture.

-

Delivery System for Actives: The controlled release of oleic acid could be leveraged to enhance the penetration of other oil-soluble active ingredients formulated alongside OLO-glycerol.

Data Presentation: Hypothetical Efficacy Studies

To validate the proposed benefits, a series of in-vitro and clinical studies would be required. The following tables present hypothetical quantitative data that could be expected from such evaluations.

Table 1: In-Vitro Skin Barrier Function on Reconstructed Human Epidermis (RhE)

| Test Parameter | Vehicle Control | 2% OLO-glycerol Emulsion | Positive Control (Ceramide Complex) |

|---|---|---|---|

| Transepidermal Water Loss (TEWL) (g/m²/h) | 15.2 ± 1.8 | 8.5 ± 1.1 * | 7.9 ± 0.9* |

| Electrical Impedance (kΩ) | 8.1 ± 0.9 | 14.3 ± 1.5 * | 15.1 ± 1.6* |

| Acylceramide Expression (Fold Change) | 1.0 | 2.5 ± 0.3 * | 2.8 ± 0.4* |

*p < 0.05 vs. Vehicle Control

Table 2: Clinical Moisturization Study (28 Days, n=30)

| Test Parameter | Baseline | Day 28 (Vehicle) | Day 28 (2% OLO-glycerol Cream) |

|---|---|---|---|

| Corneometry (Arbitrary Units) | 35.4 ± 4.1 | 38.1 ± 4.5 | 55.7 ± 5.2 * |

| TEWL (g/m²/h) | 12.8 ± 2.1 | 11.9 ± 1.9 | 7.1 ± 1.4 * |

| Expert Grading (Dryness, 0-5 scale) | 4.1 ± 0.5 | 3.5 ± 0.6 | 1.2 ± 0.4 * |

| Subject Self-Assessment (% Improvement) | - | 8% | 75% * |

*p < 0.05 vs. Vehicle and Baseline

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of OLO-glycerol's efficacy and safety.

In-Vitro Barrier Function Assay

-

Objective: To assess the ability of OLO-glycerol to improve barrier integrity on a 3D reconstructed human epidermis (RhE) model.[14]

-

Methodology:

-

Tissue Culture: RhE tissues (e.g., EpiDerm™, epiCS®) are cultured at the air-liquid interface.

-

Barrier Disruption (Optional): A compromised barrier can be induced using a short treatment with sodium dodecyl sulfate (SDS) or via tape-stripping.

-

Treatment: A topical dose of the test formulation (e.g., 2% OLO-glycerol in a base emulsion) and controls (vehicle, positive control) is applied to the tissue surface.

-

Incubation: Tissues are incubated for 24-48 hours.

-

TEWL Measurement: Transepidermal Water Loss is measured using a Tewameter/VapoMeter probe in a controlled environment.

-

Electrical Impedance Spectroscopy (EIS): Tissue integrity is measured by assessing its electrical impedance, which correlates with barrier function.[15]

-

Biomarker Analysis: Tissues are harvested for lipid analysis (e.g., via LC-MS/MS to quantify ceramide species) or for gene expression analysis (qPCR) of key lipid synthesis enzymes.

-

Clinical Moisturization and Barrier Repair Study

-

Objective: To evaluate the moisturizing and barrier-repair efficacy of a cream containing OLO-glycerol on human subjects with dry skin.

-

Methodology:

-

Subject Recruitment: A panel of 20-30 subjects with clinically diagnosed mild-to-moderate dry skin is recruited.

-

Acclimatization: Subjects acclimate in a temperature and humidity-controlled room (e.g., 21°C, 50% RH) for 30 minutes before measurements.

-

Baseline Measurements: Baseline values for skin hydration (Corneometer), TEWL (Tewameter), and clinical grading of dryness are recorded on designated test sites (e.g., volar forearm).[16][17][18]

-

Product Application: Subjects apply the test product and a vehicle control to the assigned sites twice daily for 28 days.

-

Follow-up Measurements: Measurements are repeated at specified time points (e.g., Day 1, Day 14, Day 28).

-

Self-Assessment: Subjects complete questionnaires regarding perceived skin hydration, smoothness, and comfort.

-

Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., paired t-test, ANOVA) to determine significance.

-

Experimental Workflow Diagram

Caption: A typical workflow for the cosmetic evaluation of a new active ingredient.

Conclusion and Future Directions

1,3-Dioleoyl-2-lignoceroyl-glycerol (OLO-glycerol) presents a compelling, theoretically-grounded candidate for advanced cosmetic applications. Its unique structure allows for the targeted delivery of both a barrier-essential VLCFA and a fluidizing monounsaturated fatty acid. The proposed mechanisms—reinforcement of the ceramide barrier via lignoceric acid and enhanced emollience from oleic acid—position it as a potent ingredient for addressing skin dryness and compromised barrier function.

Future research should focus on the synthesis and purification of OLO-glycerol for in-vitro and clinical testing to validate these hypotheses. Further investigation into its influence on cutaneous gene expression, particularly genes related to lipid synthesis and keratinocyte differentiation, would provide deeper insights into its molecular effects on skin health.

References

- 1. Triglycerides in Cosmetics: Properties and Safety | Cosmeservice [cosmeservice.com]

- 2. joanmorais.com [joanmorais.com]

- 3. The important role of epidermal triacylglycerol metabolism for maintenance of the skin permeability barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 5. Fat in the skin: Triacylglycerol metabolism in keratinocytes and its role in the development of neutral lipid storage disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Interactions of oleic acid and model stratum corneum membranes as seen by 2H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oleic acid: its effects on stratum corneum in relation to (trans)dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Examination of the mechanism of oleic acid-induced percutaneous penetration enhancement: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The mechanisms by which lipids coordinately regulate the formation of the protein and lipid domains of the stratum corneum: Role of fatty acids, oxysterols, cholesterol sulfate and ceramides as signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimal application method of a moisturizer on the basis of skin physiological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iivs.org [iivs.org]

- 15. Sensitive quantification of skin barrier properties in vitro - Radboudumc [radboudumc.nl]

- 16. Clinical Evaluation of Moisturizers with Physiological Analysis of Stratum Corneum TARC and TSLP [scirp.org]

- 17. princetonconsumer.com [princetonconsumer.com]

- 18. cosmoderma.org [cosmoderma.org]

An In-depth Technical Guide on 1,3-Olein-2-Lignocerin: A Novel Structured Lipid for Medical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structured lipids are triglycerides that have been chemically or enzymatically modified to alter the composition and/or positional distribution of fatty acids on the glycerol backbone. This tailored engineering of lipid structures offers the potential to create novel molecules with specific nutritional and therapeutic properties. This guide focuses on the structured lipid 1,3-Olein-2-Lignocerin, a triglyceride composed of two oleic acid molecules at the sn-1 and sn-3 positions and one lignoceric acid molecule at the sn-2 position.

Oleic acid (18:1n-9) is a monounsaturated omega-9 fatty acid, abundant in olive oil, and is associated with various health benefits. Lignoceric acid (24:0) is a very long-chain saturated fatty acid (VLCFA). The metabolism of VLCFAs is of significant interest in medical research, particularly in the context of certain genetic disorders.

The rationale for the specific structure of this compound lies in the targeted delivery and metabolism of its constituent fatty acids. The positioning of fatty acids on the glycerol backbone significantly influences their digestion and absorption. Pancreatic lipase, the primary enzyme for fat digestion, preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions. This would lead to the release of two molecules of oleic acid and one molecule of 2-lignoceryl-glycerol. This specific release pattern could be leveraged for therapeutic purposes, particularly in diseases related to VLCFA metabolism.

A key area of research for this structured lipid is Adrenoleukodystrophy (ALD) , a rare genetic disorder characterized by the accumulation of VLCFAs, including lignoceric acid, in tissues and plasma. This accumulation is due to a deficiency in the peroxisomal enzyme lignoceroyl-CoA ligase, which is essential for the degradation of VLCFAs through peroxisomal β-oxidation[1]. The toxic accumulation of VLCFAs is linked to the progressive demyelination of nerve cells and adrenal insufficiency observed in ALD patients[2]. By delivering lignoceric acid in a structured form that influences its metabolic fate, this compound could be a valuable tool for studying and potentially treating such disorders.

This technical guide provides a comprehensive overview of the synthesis, analysis, and proposed biological investigation of this compound for medical research applications.

Physicochemical and Structural Information

| Property | Value | Source |

| Systematic Name | 1,3-di((9Z)-octadec-9-enoyl)-2-(tetracosanoyl)glycerol | - |

| Common Name | This compound | - |

| Molecular Formula | C66H124O6 | Calculated |

| Molecular Weight | 1021.7 g/mol | Calculated |

| Physical State | Likely a waxy solid at room temperature | Inferred |

| Solubility | Expected to be soluble in nonpolar organic solvents like hexane and chloroform | Inferred |

| Lignoceric Acid Melting Point | 84.2 °C | [3] |

| Oleic Acid Melting Point | 13-14 °C | [4] |

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through a chemoenzymatic approach, which offers high specificity and milder reaction conditions compared to purely chemical methods. A plausible two-step enzymatic synthesis is outlined below.

Protocol: Two-Step Enzymatic Synthesis of this compound

Step 1: Enzymatic Synthesis of 1,3-Dioleoyl-glycerol

This step involves the esterification of glycerol with oleic acid using a sn-1,3 specific lipase.

-

Materials:

-

Glycerol

-

Oleic acid

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

-

Organic solvent (e.g., hexane or t-butanol)

-

Molecular sieves

-

-

Procedure:

-

Dissolve glycerol and oleic acid (molar ratio of 1:2) in the chosen organic solvent in a round-bottom flask.

-

Add molecular sieves to remove any water, which can interfere with the esterification reaction.

-

Add the immobilized sn-1,3 specific lipase to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 50-60°C) with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, filter off the immobilized lipase for potential reuse.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 1,3-dioleoyl-glycerol using column chromatography.

-

Step 2: Chemical Acylation of 1,3-Dioleoyl-glycerol with Lignoceric Acid

This step involves the chemical esterification of the purified 1,3-dioleoyl-glycerol with lignoceric acid at the sn-2 position.

-

Materials:

-

Purified 1,3-dioleoyl-glycerol

-

Lignoceric acid

-

Acylating agent (e.g., dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP))

-

Anhydrous organic solvent (e.g., dichloromethane)

-

-

Procedure:

-

Dissolve the purified 1,3-dioleoyl-glycerol and lignoceric acid in the anhydrous organic solvent.

-

Add the acylating agents (DCC and DMAP) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the organic phase with dilute acid and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the final product, this compound, using column chromatography.

-

Analytical Methodologies

Accurate characterization and quantification of the synthesized this compound are crucial for its use in research.

Protocol: High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)

This method is suitable for the quantitative analysis of the structured triglyceride.

-

Instrumentation:

-

HPLC system with a gradient pump

-

Reversed-phase C18 column

-

Evaporative Light Scattering Detector (ELSD)

-

-

Procedure:

-

Sample Preparation: Dissolve a known amount of the purified product in a suitable solvent like hexane or isopropanol.

-

Mobile Phase: Use a gradient of acetonitrile and isopropanol.

-

Flow Rate: Typically 1.0 mL/min.

-

Detector Settings: Optimize nebulizer and evaporator temperatures for the ELSD.

-

Quantification: Create a calibration curve using a purified and quantified standard of this compound.

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

GC-MS is used to confirm the fatty acid composition of the synthesized triglyceride after transesterification.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for fatty acid methyl ester (FAME) analysis

-

-

Procedure:

-

Transesterification: Convert the triglyceride to fatty acid methyl esters (FAMEs) by reacting with sodium methoxide in methanol.

-

Extraction: Extract the FAMEs with hexane.

-

GC-MS Analysis: Inject the FAME sample into the GC-MS system. The different FAMEs will be separated based on their boiling points and identified by their mass spectra.

-

Quantification: Determine the relative amounts of oleic acid and lignoceric acid by comparing the peak areas.

-

Biological Significance and Proposed Mechanism of Action

The primary medical research interest in this compound is its potential to modulate the metabolism of lignoceric acid, a VLCFA that accumulates in ALD.

Digestion and Absorption

Upon ingestion, pancreatic lipase is expected to hydrolyze the ester bonds at the sn-1 and sn-3 positions, releasing two molecules of free oleic acid and one molecule of 2-lignoceryl-glycerol. These products are then absorbed by enterocytes. The 2-monoacylglycerol form is generally well-absorbed and can be re-esterified within the enterocytes to form triglycerides, which are then packaged into chylomicrons and released into the lymphatic system.

Cellular Metabolism of Lignoceric Acid

Lignoceric acid is primarily metabolized through β-oxidation within peroxisomes[5][6][7]. This is because the acyl-CoA synthetases in mitochondria have low activity towards VLCFAs. In ALD, a defect in the peroxisomal lignoceroyl-CoA ligase impairs the first step of this degradation pathway, leading to the accumulation of lignoceric acid. This accumulation is thought to contribute to the pathology of the disease by disrupting cell membrane integrity and inducing oxidative stress and inflammation[2].

By providing lignoceric acid as 2-lignoceryl-glycerol, it is hypothesized that its subsequent intracellular processing and availability for peroxisomal β-oxidation may be altered compared to the ingestion of free lignoceric acid or triglycerides with lignoceric acid at the sn-1 or sn-3 positions.

Proposed Signaling Pathway Modulation: PPARα Activation

Very long-chain fatty acids, or more specifically their CoA thioesters, are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[8][9]. PPARα is a nuclear receptor that acts as a transcription factor, regulating the expression of genes involved in lipid metabolism, particularly those for peroxisomal and mitochondrial β-oxidation.

It is hypothesized that the lignoceric acid released from this compound, once inside the cell and converted to lignoceroyl-CoA, could activate PPARα. This activation would lead to the upregulation of genes encoding for peroxisomal β-oxidation enzymes, potentially enhancing the degradation of VLCFAs. This could be a therapeutic strategy for conditions where there is a partial deficiency or reduced activity of the peroxisomal β-oxidation machinery.

Caption: Proposed PPARα signaling pathway activation by this compound metabolites.

Proposed Experimental Workflow for In Vitro Studies

To investigate the biological effects of this compound, a cell-based assay using a relevant cell model, such as fibroblasts from ALD patients, is proposed.

Protocol: In Vitro Assessment in an ALD Fibroblast Model

-

Cell Culture:

-

Culture fibroblasts derived from ALD patients and healthy controls in appropriate media.

-

-

Treatment:

-

Treat the cells with this compound, free lignoceric acid, or a vehicle control for various time points.

-

-

Lipid Analysis:

-

Extract total lipids from the cells.

-

Quantify the levels of lignoceric acid and other VLCFAs using GC-MS to determine if the structured lipid reduces the accumulation of VLCFAs.

-

-

Gene Expression Analysis:

-

Isolate RNA from the treated cells.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression of PPARα target genes (e.g., ACOX1, ABCD1).

-

-

Protein Analysis:

-

Isolate proteins from the treated cells.

-

Perform Western blotting to quantify the levels of peroxisomal β-oxidation enzymes.

-

-

Functional Assays:

-

Measure markers of oxidative stress (e.g., reactive oxygen species levels).

-

Assess mitochondrial function.

-

Caption: Experimental workflow for in vitro evaluation of this compound.

Conclusion

This compound is a novel structured lipid with significant potential for medical research, particularly in the study of disorders related to very long-chain fatty acid metabolism like Adrenoleukodystrophy. Its specific structure is designed to facilitate the targeted delivery and unique metabolic processing of lignoceric acid. The proposed research avenues, including its synthesis, analysis, and investigation in relevant biological models, aim to elucidate its therapeutic potential. The modulation of the PPARα signaling pathway represents a key hypothetical mechanism of action that warrants further investigation. This technical guide provides a foundational framework for researchers to explore the scientific and therapeutic possibilities of this compound.

References

- 1. Peroxisome-proliferator-activated receptor delta mediates the effects of long-chain fatty acids on post-confluent cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipidomic biomarkers in plasma correlate with disease severity in adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of Lignoceric Acid, Lignoceric Acid Content of Biomass, Lignoceric Acid Content of Seaweed, Lignoceric Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]

- 4. Lipid - Wikipedia [en.wikipedia.org]

- 5. Uptake and metabolism of structured triglyceride by Caco-2 cells: reversal of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1,3-Dioleoyl-2-lignoceroyl-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structured triglyceride 1,3-Dioleoyl-2-lignoceroyl-glycerol, also referred to as 1,3-Olein-2-Lignocerin. It details its physicochemical properties and outlines methodologies for its synthesis and analysis, serving as a critical resource for professionals in lipid research and pharmaceutical development.

Core Physicochemical Data

1,3-Dioleoyl-2-lignoceroyl-glycerol is a specific triacylglycerol composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one lignoceric acid molecule at the sn-2 position.

| Property | Value |

| Molecular Formula | C63H118O6[1][2][3][4] |

| Molecular Weight | 971.61 g/mol [1][3][4][5] |

| CAS Number | 869989-78-6[2] |

| Synonyms | 1,3-Dioleate-2-Lignocerate-Glycerol, TG(18:1/24:0/18:1)[1][2] |

| Purity | Typically >99% for research grades[1][4] |

| Physical State | Solid[1] |

| Storage | Freezer[1][4] |

Experimental Protocols

The synthesis and analysis of structured triglycerides such as 1,3-Dioleoyl-2-lignoceroyl-glycerol require precise and controlled methodologies. Enzymatic approaches are favored for their high specificity, which minimizes the formation of unwanted byproducts.

Enzymatic Synthesis: Two-Step Protocol

The synthesis of 1,3-Dioleoyl-2-lignoceroyl-glycerol can be effectively achieved through a two-step enzymatic process utilizing a sn-1,3 specific lipase. This method allows for the specific placement of the fatty acids on the glycerol backbone.

Step 1: Enzymatic Ethanolysis of a Lignoceric Acid-Rich Triglyceride

-

Objective: To produce 2-lignoceroyl-glycerol (a 2-monoacylglycerol).

-

Materials:

-

Triglyceride rich in lignoceric acid (e.g., trilignocerin)

-

Dry ethanol

-

Immobilized sn-1,3 specific lipase (e.g., from Rhizomucor miehei)

-

Organic solvent (e.g., hexane)

-

-

Procedure:

-

Dissolve the lignoceric acid-rich triglyceride in hexane in a temperature-controlled reactor.

-

Add dry ethanol to the mixture.

-

Introduce the immobilized sn-1,3 specific lipase to initiate the ethanolysis reaction.

-

Maintain the reaction at a controlled temperature (e.g., 40-50°C) with continuous agitation for a specified duration (e.g., 8-24 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, stop the reaction by filtering out the immobilized lipase.

-

Purify the resulting 2-lignoceroyl-glycerol from the reaction mixture using column chromatography or crystallization.

-

Step 2: Enzymatic Esterification with Oleic Acid

-

Objective: To esterify oleic acid to the sn-1 and sn-3 positions of 2-lignoceroyl-glycerol.

-

Materials:

-

Purified 2-lignoceroyl-glycerol

-

Oleic acid

-

Immobilized sn-1,3 specific lipase

-

Solvent-free system or an appropriate organic solvent

-

-

Procedure:

-

Combine the purified 2-lignoceroyl-glycerol and an excess of oleic acid in the reactor.

-

Add the immobilized sn-1,3 specific lipase.

-

Conduct the reaction under vacuum to remove the water produced during esterification, which drives the reaction to completion.

-

Maintain the temperature (e.g., 50-60°C) and agitation for a set period.

-

Monitor the formation of the target triglyceride, 1,3-Dioleoyl-2-lignoceroyl-glycerol.

-

After the reaction, recover the enzyme by filtration.

-

Purify the final product to remove unreacted fatty acids and byproducts using techniques such as molecular distillation or chromatography.

-

Analytical Characterization: LC-MS/MS

The structural confirmation and quantification of 1,3-Dioleoyl-2-lignoceroyl-glycerol are typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Dissolve the purified triglyceride in an appropriate solvent mixture (e.g., chloroform/methanol).

-

Perform a lipid extraction if the analyte is in a complex biological matrix.

-

-

Liquid Chromatography (LC) Separation:

-

Column: A reversed-phase column (e.g., C18) is commonly used for separating triglyceride species.

-

Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and water with additives like ammonium formate is employed to elute the triglycerides based on their hydrophobicity.

-

-

Tandem Mass Spectrometry (MS/MS) Analysis:

-

Ionization: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves monitoring the transition from the precursor ion (the intact triglyceride) to specific product ions (resulting from the neutral loss of one of the fatty acid chains).

-

Identification: The identity of 1,3-Dioleoyl-2-lignoceroyl-glycerol is confirmed by its retention time and the specific fragmentation pattern observed in the MS/MS spectrum.

-

Visualization of a Relevant Biological Pathway

Triglycerides are central to energy metabolism. The following diagram illustrates a simplified overview of the hormonal regulation of triglyceride breakdown (lipolysis) in an adipocyte.

Caption: Hormonal Regulation of Triglyceride Lipolysis.

References

- 1. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 2. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 3. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]

- 4. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. waters.com [waters.com]

A Technical Guide to Natural Triglyceride Sources of Oleic and Lignoceric Acid for Researchers and Drug Development Professionals

Introduction

Oleic acid, a monounsaturated omega-9 fatty acid, and lignoceric acid, a very-long-chain saturated fatty acid, are components of triglycerides found in various natural sources. These fatty acids and their derivatives play significant roles in cellular signaling, metabolic pathways, and the structural integrity of biological membranes. For researchers, scientists, and drug development professionals, understanding the natural sources of triglycerides containing these specific fatty acids is crucial for applications ranging from nutritional science to the development of therapeutic agents. This technical guide provides an in-depth overview of plant- and animal-based sources of triglycerides rich in oleic and lignoceric acids, detailed experimental protocols for their analysis, and a review of their relevant biological pathways.

Natural Sources and Quantitative Composition

Triglycerides are the primary form in which fatty acids are stored in plants and animals. The fatty acid composition of these triglycerides varies significantly between sources.

Plant-Based Sources

Several plant-derived oils are notable for their content of oleic acid, and to a lesser extent, lignoceric acid. Peanut oil stands out as a significant source of both.

Table 1: Fatty Acid Composition of Selected Plant Oils (% of Total Fatty Acids)

| Fatty Acid | Peanut Oil | Macadamia Nut Oil | Shea Butter |

| Oleic Acid (C18:1) | 36-67%[1] | ~60%[2] | 34-62%[3] |

| Lignoceric Acid (C24:0) | 1.1-2.2%[4] | Present[5] | Present |

| Palmitic Acid (C16:0) | 8.3-14% | 8.4-13.1%[5] | 1.9-10%[3] |

| Stearic Acid (C18:0) | 1.9-4.4% | Present | 20-55.7%[3] |

| Linoleic Acid (C18:2) | 14-43% | 1-3%[2] | 1-11%[3] |

| Arachidic Acid (C20:0) | 1.1-2.2% | Present[5] | <3.5% |

| Behenic Acid (C22:0) | 1.9-3.1% | Present[5] | - |

Note: Fatty acid composition can vary depending on the cultivar, growing conditions, and processing methods.

Animal-Based Sources

Animal fats, such as tallow (from beef or mutton) and lard (from pork), are also sources of triglycerides containing oleic acid. The presence of lignoceric acid in these sources is generally low and less frequently quantified.

Table 2: Fatty Acid Composition of Selected Animal Fats (% of Total Fatty Acids)

| Fatty Acid | Tallow (Beef) | Lard (Pork) |

| Oleic Acid (C18:1) | 47%[6] | 44-47% |

| Lignoceric Acid (C24:0) | Trace amounts | Trace amounts |

| Palmitic Acid (C16:0) | 26%[6] | 28-30% |

| Stearic Acid (C18:0) | 14%[6] | 12-14% |

| Linoleic Acid (C18:2) | 3%[6] | 6-10% |

| Myristic Acid (C14:0) | 3%[6] | 1-2% |

Note: The fatty acid profile of animal fats can be influenced by the animal's diet and breed.

Experimental Protocols

The accurate quantification of oleic and lignoceric acids within triglycerides requires a multi-step process involving lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography.

Lipid Extraction from Oilseeds

This protocol is suitable for the extraction of total lipids from oilseeds such as peanuts.

Materials:

-

Oilseeds (e.g., peanuts)

-

Mortar and pestle or grinder

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Grind the oilseeds into a fine powder.

-

Homogenize the ground sample with a chloroform:methanol (2:1, v/v) mixture.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge the mixture to separate the layers.

-

Carefully collect the lower chloroform layer, which contains the lipids.

-

Evaporate the chloroform using a rotary evaporator to obtain the crude lipid extract.

-

The extracted lipids can be stored under nitrogen at -20°C for further analysis.

Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of fatty acids in the lipid extract to their volatile methyl esters for GC analysis.

Materials:

-

Lipid extract

-

Toluene

-

1% Sulfuric acid in methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Dissolve a known amount of the lipid extract in toluene in a screw-cap glass tube.

-

Add 1% sulfuric acid in methanol.

-

Heat the mixture at 50°C for 2 hours with occasional vortexing.

-

After cooling, add hexane and saturated NaCl solution and vortex to extract the FAMEs into the hexane layer.

-

Centrifuge to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The FAMEs are now ready for GC analysis.

Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene glycol stationary phase).

Procedure:

-

Inject a small volume (e.g., 1 µL) of the FAMEs in hexane into the GC.

-

The GC oven temperature is programmed to ramp up to separate the FAMEs based on their chain length and degree of unsaturation.

-

The FID detects the eluting FAMEs, and the resulting peaks are integrated.

-

Identification of oleic and lignoceric acid methyl esters is achieved by comparing their retention times with those of known standards.

-

Quantification is performed by comparing the peak areas of the analytes to the peak area of an internal standard of known concentration.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of fatty acids from natural sources.

Signaling and Metabolic Pathways

Oleic Acid and the PI3K/Akt Signaling Pathway

Oleic acid has been shown to influence various cellular processes, including cell proliferation and survival, partly through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Macadamia oil - Wikipedia [en.wikipedia.org]

- 3. kumarmetal.com [kumarmetal.com]

- 4. Oleic acid enhances vascular smooth muscle cell proliferation via phosphatidylinositol 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tallow - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Quantification of 1,3-Olein-2-Lignocerin using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the specific triglyceride, 1,3-Olein-2-Lignocerin. This method is applicable for the analysis of this compound in various biological matrices relevant to drug development and lipidomic research. The protocol outlines sample preparation using a modified Folch extraction, followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The established method demonstrates high specificity and sensitivity, making it suitable for high-throughput quantitative analysis.

Introduction

Triglycerides (TGs) are a major class of lipids that play a crucial role in energy storage and metabolism. The specific composition of fatty acids on the glycerol backbone can have significant physiological and pathological implications. This compound is a mixed-acid triglyceride containing two oleic acid moieties and one lignoceric acid moiety. Accurate quantification of specific TGs like this compound is essential for understanding lipid metabolism in various disease states and for the development of therapeutic interventions. LC-MS/MS offers unparalleled selectivity and sensitivity for the analysis of individual lipid species within complex biological samples.[1][2][3] This application note provides a detailed protocol for the quantification of this compound.

Experimental

Materials and Reagents

-

This compound standard (purity >99%)[4]

-

Internal Standard (IS): Glyceryl trilinolenate (or other suitable non-endogenous triglyceride)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

0.9% NaCl solution

Sample Preparation: Lipid Extraction

A standard Folch or Bligh-Dyer extraction method is employed for the isolation of lipids from biological matrices (e.g., plasma, serum, tissue homogenate).[5][6]

-

To 100 µL of sample, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Add a known amount of internal standard.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Add 500 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for 30 seconds and centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

Dry the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (45:45:10, v/v/v) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer is utilized for the analysis.[6][7]

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate |

| Gradient | 30% B to 100% B over 10 min, hold at 100% B for 5 min, return to 30% B and equilibrate for 5 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions